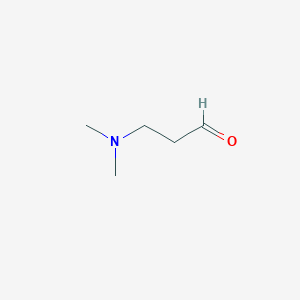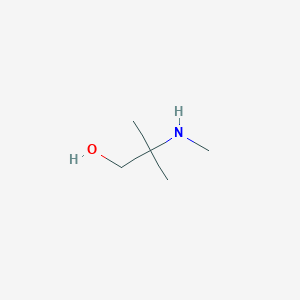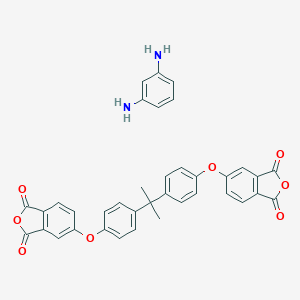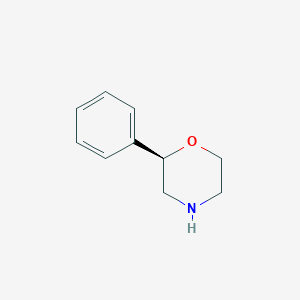
5-Amino-1,3-dihydroxymethylbenzene
Descripción general
Descripción
“5-Amino-1,3-dihydroxymethylbenzene” is a chemical compound with the molecular formula C8H11NO2 . It is also known by other names such as (5-Amino-1,3-phenylene)dimethanol and 3,5-Di(hydroxymethyl)aniline . The molecular weight of this compound is 153.18 g/mol .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with an amino group (NH2) and two hydroxymethyl groups (CH2OH) attached to it . The InChI string for this compound is InChI=1S/C8H11NO2/c9-8-2-6(4-10)1-7(3-8)5-11/h1-3,10-11H,4-5,9H2 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 153.18 g/mol, a topological polar surface area of 66.5 Ų, and a complexity of 107 . It has a boiling point of 388.5±32.0℃ at 760 mmHg .
Aplicaciones Científicas De Investigación
Synthesis of Complex Molecules
5-Amino-1,3-dihydroxymethylbenzene: serves as a versatile building block in organic synthesis. Its amine group exhibits nucleophilicity, enabling it to participate in various functionalization reactions. This property is crucial for constructing complex molecules, including pharmaceuticals, agrochemicals, and natural products .
Medicinal Chemistry
In medicinal chemistry, this compound finds extensive application as a precursor for drugs and bioactive molecules. Research efforts have been directed toward designing novel amine-based drugs targeting therapeutic areas such as cancer, infectious diseases, neurological disorders, and metabolic diseases .
Materials Science
The unique electronic and optical properties of This compound make it suitable for the development of polymers, catalysts, sensors, and functional materials. These applications are particularly relevant in organic electronics, photovoltaics, and biomaterials .
Catalysis
Amines like This compound play a pivotal role in catalysis. They are used to design catalysts that facilitate a variety of chemical reactions, contributing to the synthesis of green chemicals and sustainable technologies .
Environmental Remediation
This compound’s potential in environmental remediation is being explored, particularly in carbon capture and energy storage. Its ability to form complexes with metals can be harnessed for removing toxic substances from the environment .
Antioxidant Properties
Studies have shown that derivatives of This compound exhibit significant antioxidant activity. This is measured through assays like DPPH and ABTS, indicating its potential in preventing oxidative stress-related damage .
Anticancer Activity
The cytotoxic properties of This compound derivatives have been evaluated against cancer cell lines, such as HeLa cells. Some derivatives have shown promising results, displaying better activity than standard drugs in inhibiting cancer cell growth .
Synthesis of High-Purity Compounds
With a high purity level, This compound is used in the synthesis of high-purity compounds for research and industrial applications. Its well-defined melting point and molecular weight make it a reliable standard for chemical analyses .
Safety and Hazards
When handling “5-Amino-1,3-dihydroxymethylbenzene”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is recommended .
Relevant Papers
A paper titled “Synthesis and characterization of 5-amino-1,3,6-trinitro-1H-benzo[d]imidazol-2(3H)-one as an energetic material” discusses the synthesis of a related compound, providing insight into potential synthetic routes for similar compounds .
Propiedades
IUPAC Name |
[3-amino-5-(hydroxymethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c9-8-2-6(4-10)1-7(3-8)5-11/h1-3,10-11H,4-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZRLJOVKGWVBHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1CO)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-(Bromomethyl)-7-methyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B36585.png)






